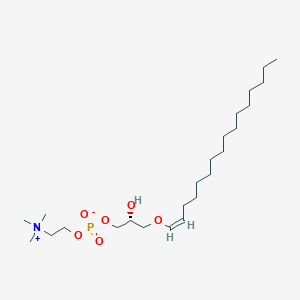

Hexadecenyl-2-hydroxy-sn-glycero-3-PC

Description

1-(1Z-hexadecenyl)-sn-glycero-3-phosphocholine has been reported in Bos taurus and Trypanosoma brucei with data available.

Properties

Molecular Formula |

C24H50NO6P |

|---|---|

Molecular Weight |

479.6 g/mol |

IUPAC Name |

[(2R)-3-[(Z)-hexadec-1-enoxy]-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C24H50NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h18,20,24,26H,5-17,19,21-23H2,1-4H3/b20-18-/t24-/m1/s1 |

InChI Key |

HTZINLFNXLXRBC-CQLBIITFSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |

Canonical SMILES |

CCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

physical_description |

Solid |

Synonyms |

lysoplasmalogens lysoplasmenylcholine lysoplasmenylethanolamine |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide on the Biological Role of 1-Hexadecenyl-2-hydroxy-sn-glycero-3-PC

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexadecenyl-2-hydroxy-sn-glycero-3-phosphocholine, a plasmalogen-type lysophosphatidylcholine, is an ether lipid that plays multifaceted roles in cellular signaling. Structurally a precursor to a vinyl ether analog of the potent inflammatory mediator Platelet-Activating Factor (PAF), this molecule, also known as C16(Plasm) LPC or Lyso-PAF C16:1, exhibits biological activities that are distinct from and often opposing to those of PAF. This technical guide synthesizes the current understanding of its biological functions, focusing on its anti-inflammatory properties, its role as an intracellular signaling molecule in cancer-related pathways, and its potential neuroprotective effects. Detailed experimental methodologies and quantitative data are presented to provide a comprehensive resource for researchers in lipid biology and drug development.

Introduction

Ether lipids are a class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, in contrast to the more common ester linkage.[1] This structural difference confers unique chemical properties and biological functions.[1] 1-Hexadecenyl-2-hydroxy-sn-glycero-3-PC belongs to the plasmalogen subclass of ether lipids, which are distinguished by a vinyl-ether bond at the sn-1 position.[2] While it is a precursor in the biosynthesis of PAF-like molecules, it is not merely an inactive intermediate.[3] Emerging evidence highlights its role as a bioactive lipid in its own right, with functions in modulating inflammatory responses, participating in intracellular signaling cascades, and influencing the aggregation of proteins implicated in neurodegenerative diseases.[1][3][4] This document provides an in-depth exploration of these roles, supported by experimental data and detailed protocols.

Anti-Inflammatory and Neuromodulatory Roles

Contrary to the pro-inflammatory actions of Platelet-Activating Factor (PAF), its lyso-form, including 1-Hexadecenyl-2-hydroxy-sn-glycero-3-PC, demonstrates significant anti-inflammatory and neuromodulatory effects. These activities are primarily mediated through a G protein-coupled receptor (GPCR) that is distinct from the PAF receptor, leading to an increase in intracellular cyclic AMP (cAMP).[3]

Inhibition of Neutrophil and Platelet Activation

1-Hexadecenyl-2-hydroxy-sn-glycero-3-PC has been shown to dose-dependently inhibit the activation of neutrophils and platelets.[3] In neutrophils, it suppresses the production of superoxide, a key component of the inflammatory response.[3] In platelets, it inhibits agonist-induced aggregation.[3]

Table 1: Quantitative Data on the Inhibition of Neutrophil Superoxide Production by Lyso-PAF

| Lyso-PAF Concentration (µM) | Inhibition of fMLF-induced Superoxide Production (%) |

| 0.1 | ~10% |

| 1 | ~40% |

| 10 | ~70% |

Data are approximated from graphical representations in the cited literature.[3]

Table 2: Quantitative Data on the Inhibition of Thrombin-induced Platelet Aggregation by Lyso-PAF

| Lyso-PAF Concentration (µM) | Inhibition of Thrombin-induced Aggregation (%) |

| 0.1 | ~20% |

| 1 | ~50% |

| 10 | ~80% |

Data are approximated from graphical representations in the cited literature.[3]

Signaling Pathway for Anti-Inflammatory Effects

The inhibitory effects of 1-Hexadecenyl-2-hydroxy-sn-glycero-3-PC are mediated by an increase in intracellular cAMP levels.[3] This suggests the involvement of a Gs-coupled receptor, leading to the activation of adenylyl cyclase. The subsequent rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets to inhibit cellular activation.[3]

Figure 1: Signaling pathway of Lyso-PAF's anti-inflammatory effects.

Role in Intracellular Signaling: The RAS-RAF1 Pathway

Recent studies have unveiled a novel intracellular role for Lyso-PAF in the RAS-RAF1 signaling pathway, a critical cascade in cell proliferation and survival that is often dysregulated in cancer.[1][5]

Activation of p21-activated kinase 2 (PAK2)

Intracellular Lyso-PAF has been shown to directly bind to and activate p21-activated kinase 2 (PAK2).[1][5] This activation is crucial for the subsequent phosphorylation and activation of RAF1, a key downstream effector of RAS.[1]

Table 3: Effect of Lyso-PAF on RAF1 Activation

| Condition | Relative RAF1 Phosphorylation (S338) |

| Control | Baseline |

| RAS Activation | Increased |

| RAS Activation + Lyso-PAF | Further Increased |

This table provides a qualitative summary based on the findings of the cited literature.[1][5]

Signaling Pathway in RAS-RAF1 Activation

The intracellular signaling function of Lyso-PAF involves its production by Phospholipase A2, Group VII (PLA2G7). Lyso-PAF then binds to the catalytic domain of PAK2, leading to its activation. Activated PAK2 subsequently phosphorylates RAF1 at Serine 338, contributing to the full activation of the RAF1-MEK-ERK cascade.[1][5]

Figure 2: Intracellular signaling of Lyso-PAF in the RAS-RAF1 pathway.

Modulation of α-Synuclein Aggregation

In the context of neurodegenerative diseases, particularly Parkinson's disease, the aggregation of α-synuclein is a key pathological event. 1-Hexadecenyl-2-hydroxy-sn-glycero-3-PC has been found to modulate this process.

Prolongation of the Lag Phase of Aggregation

Studies have shown that this lysoplasmalogen can prolong the lag phase of α-synuclein aggregation in vitro.[4][6] This suggests that it may interfere with the initial nucleation steps of fibril formation, a critical stage in the development of toxic protein aggregates.

Table 4: Effect of C16(Plasm) LPC on α-Synuclein Aggregation Kinetics

| Condition | Lag Time (hours) |

| α-Synuclein alone | ~10-15 |

| α-Synuclein + C16(Plasm) LPC | > 20 |

Data are illustrative and based on qualitative descriptions in the literature.[4][6]

Experimental Workflow for α-Synuclein Aggregation Assay

The effect of lipids on α-synuclein aggregation is typically studied using a thioflavin T (ThT) fluorescence assay. This assay monitors the formation of amyloid fibrils in real-time.

Figure 3: Experimental workflow for α-synuclein aggregation assay.

Experimental Protocols

Neutrophil Superoxide Production Assay

-

Neutrophil Isolation: Isolate human neutrophils from fresh venous blood using dextran sedimentation and Ficoll-Paque density gradient centrifugation.

-

Cell Treatment: Resuspend neutrophils in a suitable buffer (e.g., HBSS) and pre-incubate with varying concentrations of 1-Hexadecenyl-2-hydroxy-sn-glycero-3-PC for 15 minutes at 37°C.

-

Stimulation: Add a stimulating agent such as f-Met-Leu-Phe (fMLF) to induce superoxide production.

-

Detection: Measure superoxide production using the superoxide dismutase-inhibitable reduction of ferricytochrome c, monitored by the change in absorbance at 550 nm.

Platelet Aggregation Assay

-

Platelet-Rich Plasma (PRP) Preparation: Obtain PRP by centrifuging citrated whole blood at a low speed.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration.

-

Treatment: Pre-incubate the PRP with different concentrations of 1-Hexadecenyl-2-hydroxy-sn-glycero-3-PC.

-

Aggregation Induction: Initiate platelet aggregation by adding an agonist such as thrombin or ADP.

-

Measurement: Monitor platelet aggregation using a light transmission aggregometer, which measures the increase in light transmission as platelets aggregate.

Intracellular cAMP Measurement

-

Cell Preparation and Treatment: Prepare neutrophils or platelets as described above and treat with 1-Hexadecenyl-2-hydroxy-sn-glycero-3-PC in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Lysis: Lyse the cells to release intracellular contents.

-

cAMP Quantification: Measure cAMP levels in the cell lysates using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

α-Synuclein Aggregation Assay

-

Protein Preparation: Prepare highly purified, monomeric α-synuclein by size-exclusion chromatography.

-

Lipid Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) of 1-Hexadecenyl-2-hydroxy-sn-glycero-3-PC by sonication or extrusion.

-

Assay Setup: In a microplate, combine the monomeric α-synuclein, lipid vesicles, and thioflavin T (ThT) in a suitable buffer (e.g., phosphate buffer at pH 7.4).

-

Incubation and Monitoring: Incubate the plate at 37°C with intermittent shaking in a fluorescence plate reader. Monitor the ThT fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time.

-

Data Analysis: Plot the fluorescence intensity against time to obtain aggregation curves. Determine the lag time, maximum fluorescence, and apparent rate constant of aggregation.

Conclusion

1-Hexadecenyl-2-hydroxy-sn-glycero-3-PC is a bioactive ether lipid with a diverse range of biological functions. Its anti-inflammatory properties, mediated through the cAMP-PKA pathway, present a stark contrast to the pro-inflammatory actions of its structural relative, PAF. Furthermore, its newly discovered role as an intracellular signaling molecule in the RAS-RAF1 pathway opens up new avenues for cancer research. In the field of neurodegeneration, its ability to modulate α-synuclein aggregation suggests a potential therapeutic angle for Parkinson's disease and related synucleinopathies. The detailed experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers seeking to further elucidate the biological roles of this intriguing lysoplasmalogen and explore its therapeutic potential. Further investigation is warranted to fully understand the receptors and downstream effectors of 1-Hexadecenyl-2-hydroxy-sn-glycero-3-PC and to translate these basic research findings into clinical applications.

References

- 1. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discover.library.noaa.gov [discover.library.noaa.gov]

- 3. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assembly of α-Synuclein Aggregates on Phospholipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 1-Hexadecenyl-2-hydroxy-sn-glycero-3-PC in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 1-hexadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC-plasmalogen), a prominent lysoplasmalogen in mammals. This document details the enzymatic steps, subcellular locations, regulatory mechanisms, and relevant experimental methodologies for studying this intricate pathway.

Introduction to Plasmalogen Biosynthesis

Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone.[1][2] They constitute a significant portion of the phospholipids in various mammalian tissues, particularly in the brain, heart, and immune cells.[3] The biosynthesis of plasmalogens is a multi-step process that initiates in the peroxisomes and is completed in the endoplasmic reticulum.[1][2] The specific molecule of interest, 1-hexadecenyl-2-hydroxy-sn-glycero-3-PC, is a lysoplasmalogen, which is derived from its diacyl precursor through the action of phospholipase A2.[4][5]

The Core Biosynthetic Pathway

The de novo synthesis of plasmalogens involves a series of enzymatic reactions, starting from dihydroxyacetone phosphate (DHAP), a glycolysis intermediate.

Peroxisomal Steps: Building the Ether-Linked Precursor

The initial and committing steps of plasmalogen biosynthesis occur within the peroxisomes.

-

Acylation of DHAP: The pathway begins with the acylation of dihydroxyacetone phosphate (DHAP) at the sn-1 position by Glyceronephosphate O-acyltransferase (GNPAT) . This reaction utilizes a long-chain acyl-CoA to form 1-acyl-DHAP.[2][6]

-

Formation of the Ether Bond: The acyl group of 1-acyl-DHAP is then exchanged for a long-chain fatty alcohol in a reaction catalyzed by Alkylglycerone phosphate synthase (AGPS) . This step is crucial as it forms the characteristic ether linkage of these lipids, yielding 1-O-alkyl-DHAP.[7] The long-chain fatty alcohol, typically a C16:0, C18:0, or C18:1 alcohol, is supplied by the reduction of the corresponding fatty acyl-CoA.[8]

-

Reduction of the Keto Group: The keto group at the sn-2 position of 1-O-alkyl-DHAP is reduced to a hydroxyl group by an acyl/alkyl-DHAP reductase , forming 1-O-alkyl-sn-glycero-3-phosphate (1-alkyl-G3P).[6] This enzyme is present in both peroxisomal and endoplasmic reticulum membranes.

Endoplasmic Reticulum: Maturation and Diversification

The 1-O-alkyl-G3P is then transported to the endoplasmic reticulum for the subsequent steps of the pathway.

-

Acylation at the sn-2 Position: In the ER, a fatty acid is attached to the sn-2 position of 1-O-alkyl-G3P by an acyltransferase , forming 1-O-alkyl-2-acyl-sn-glycero-3-phosphate.

-

Removal of the Phosphate Group: A phosphatase then removes the phosphate group to yield 1-O-alkyl-2-acyl-sn-glycerol.[6]

-

Addition of the Headgroup: The phosphocholine headgroup is transferred from CDP-choline to 1-O-alkyl-2-acyl-sn-glycerol by cholinephosphotransferase , resulting in the formation of 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine (a plasmanylcholine).[9] Alternatively, an ethanolamine headgroup can be added by ethanolamine phosphotransferase to form a plasmanylethanolamine.

-

Formation of the Vinyl-Ether Bond: The final and defining step in plasmalogen synthesis is the introduction of a double bond at the 1'-position of the alkyl chain, creating the vinyl-ether linkage. This desaturation is catalyzed by plasmanylethanolamine desaturase (PEDS1) , also known as TMEM189.[10][11][12] This enzyme acts on 1-O-alkyl-2-acyl-sn-glycero-3-phosphoethanolamine to produce the corresponding plasmenylethanolamine. Choline plasmalogens are thought to be primarily formed through the subsequent modification of ethanolamine plasmalogens.[6]

Generation of 1-Hexadecenyl-2-hydroxy-sn-glycero-3-PC

The target molecule, 1-hexadecenyl-2-hydroxy-sn-glycero-3-PC, is a lysoplasmalogen. It is generated from the fully synthesized choline plasmalogen, 1-O-(1Z-hexadecenyl)-2-acyl-sn-glycero-3-phosphocholine, through the hydrolytic action of Phospholipase A2 (PLA2) .[4][5] PLA2 specifically cleaves the ester bond at the sn-2 position, releasing the fatty acid and leaving the lysoplasmalogen.[4][5]

Caption: Biosynthesis pathway of 1-Hexadecenyl-2-hydroxy-sn-glycero-3-PC.

Quantitative Data

Quantitative understanding of the biosynthetic pathway is crucial for modeling and for identifying potential targets for therapeutic intervention. The following table summarizes available quantitative data for key enzymes and intermediates.

| Parameter | Enzyme/Intermediate | Value | Organism/Cell Type | Reference |

| Plasma Concentration | PLS 16:0/18:2 (PC-Plasmalogen) | 4.0 ± 1.3 µM | Human | [4] |

| Plasma Concentration | PLS 16:0/20:4 (PC-Plasmalogen) | 3.5 ± 1.2 µM | Human | [4] |

| Substrate Preference | FAR1 | Saturated and unsaturated C16-C18 fatty acyl-CoAs | Mouse | [13] |

| Substrate Preference | FAR2 | Saturated C16-C18 fatty acyl-CoAs | Mouse | [13] |

| Tissue Distribution | Choline Plasmalogens (% of total choline phosphoglycerides) | Heart: 26%, Liver: 3%, Brain: 1% | Guinea Pig, Human | [1][3] |

| Tissue Distribution | Ethanolamine Plasmalogens (% of total ethanolamine phosphoglycerides) | Brain White Matter: ~85%, Heart: ~53%, Skeletal Muscle: 48%, Kidney: 46%, Liver: 8% | Human | [1] |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biosynthesis of 1-hexadecenyl-2-hydroxy-sn-glycero-3-PC.

Lipid Extraction

Accurate quantification of plasmalogens and their precursors requires efficient and reliable lipid extraction methods.

-

Folch Method: A widely used biphasic extraction method using chloroform and methanol.

-

Homogenize the tissue or cell sample in a chloroform:methanol (2:1, v/v) mixture.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Matyash (MTBE) Method: An alternative biphasic method using methyl-tert-butyl ether (MTBE).

-

Add methanol to the sample.

-

Add MTBE and vortex.

-

Add water to induce phase separation.

-

Centrifuge and collect the upper organic phase.

-

Dry the lipid extract.

-

Caption: General workflow for lipid extraction for plasmalogen analysis.

Enzyme Assays

-

GNPAT Activity Assay:

-

Prepare a reaction mixture containing [³²P]-labeled DHAP and palmitoyl-CoA.

-

Add cell or tissue lysate containing GNPAT as the enzyme source.

-

Incubate at 37°C.

-

Stop the reaction and extract the lipids.

-

Separate the radiolabeled 1-acyl-DHAP product by thin-layer chromatography (TLC).

-

Quantify the radioactivity of the product spot.[14]

-

-

AGPS Activity Assay (Radiolabeled):

-

Prepare a reaction mixture containing palmitoyl-DHAP and [¹⁴C]-hexadecanol.

-

Add purified recombinant AGPS or cell lysate.

-

Incubate at 37°C.

-

Stop the reaction and extract lipids.

-

Separate the radiolabeled product, [¹⁴C]-hexadecyl-DHAP, by TLC.

-

Quantify the product using a scintillation counter.[15]

-

-

FAR1 Activity Assay:

-

PEDS1/TMEM189 Desaturase Assay:

-

Transfect cells deficient in PEDS1 with an expression plasmid for the enzyme.

-

Incubate the cells with a fluorescently labeled plasmanylethanolamine precursor (e.g., 1-O-pyrenedecyl-sn-glycerol).

-

Extract the lipids.

-

Separate the fluorescent plasmalogen product by HPLC with fluorescence detection.

-

Quantify the product formation.[17]

-

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual plasmalogen species.

-

Sample Preparation: Extract lipids from the biological sample as described above.

-

Chromatographic Separation: Separate the different lipid classes using a suitable liquid chromatography method, often hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography.

-

Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and characteristic fragment ions of the target plasmalogen species.[18][19][20][21]

-

Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Signaling Pathways

Lysoplasmalogens, including 1-hexadecenyl-2-hydroxy-sn-glycero-3-PC, are increasingly recognized as bioactive signaling molecules.

-

Modulation of Membrane Properties: The presence of the vinyl-ether bond and the lysolipid structure can alter the physical properties of cell membranes, such as fluidity and curvature, which can in turn influence the function of membrane-bound proteins and signaling complexes.

-

LXR Signaling: Recent studies have suggested a link between plasmalogen metabolism and the Liver X Receptor (LXR) signaling pathway. LXRs are nuclear receptors that play a key role in cholesterol homeostasis. It has been proposed that plasmalogen deficiency can perturb cholesterol levels, thereby affecting the ligands for LXR and altering its transcriptional activity.[22]

-

Ion Channel Modulation: Lysoplasmalogens have been shown to induce depolarizing cation currents in ventricular myocytes, suggesting a potential role in modulating ion channel activity and cardiac electrophysiology.[23]

-

Precursors for Other Signaling Molecules: The fatty acid released from the sn-2 position of plasmalogens by PLA2 can be a precursor for the synthesis of other potent signaling molecules, such as eicosanoids.[24]

Caption: Potential signaling roles of 1-Hexadecenyl-2-hydroxy-sn-glycero-3-PC.

Conclusion

The biosynthesis of 1-hexadecenyl-2-hydroxy-sn-glycero-3-PC is an integral part of the complex plasmalogen metabolic network. A thorough understanding of this pathway, from the initial peroxisomal steps to the final generation of the lysoplasmalogen and its subsequent signaling roles, is essential for researchers in lipid biology and drug development. The methodologies outlined in this guide provide a framework for the detailed investigation of this pathway and its implications in health and disease. Further research into the specific regulatory mechanisms and the precise downstream signaling events will undoubtedly uncover new therapeutic opportunities.

References

- 1. Regulation of plasmalogen metabolism and traffic in mammals: The fog begins to lift - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Peds1 deficiency in zebrafish results in myeloid cell apoptosis and exacerbated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospholipase A2-Catalyzed Hydrolysis of Plasmalogen Phospholipids in Thrombin-Stimulated Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospholipase A2-catalyzed hydrolysis of plasmalogen phospholipids in thrombin-stimulated human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in the Biosynthetic Pathways and Application Potential of Plasmalogens in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet activating factor and a hypotensive lipid) by cholinephosphotransferase in various rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plasmalogens and Photooxidative Stress Signaling in Myxobacteria, and How it Unmasked CarF/TMEM189 as the Δ1′-Desaturase PEDS1 for Human Plasmalogen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Plasmalogens and Photooxidative Stress Signaling in Myxobacteria, and How it Unmasked CarF/TMEM189 as the Δ1′-Desaturase PEDS1 for Human Plasmalogen Biosynthesis [frontiersin.org]

- 12. The TMEM189 gene encodes plasmanylethanolamine desaturase which introduces the characteristic vinyl ether double bond into plasmalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mammalian wax biosynthesis. I. Identification of two fatty acyl-Coenzyme A reductases with different substrate specificities and tissue distributions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Posttranslational Regulation of Fatty Acyl-CoA Reductase 1, Far1, Controls Ether Glycerophospholipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Essential role of a conserved aspartate for the enzymatic activity of plasmanylethanolamine desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Liquid chromatography-mass spectrometric determination of plasmalogens in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative analysis of ethanolamine plasmalogen species in red blood cells using liquid chromatography tandem mass spectrometry for diagnosing peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Plasmalogen-derived lysolipid induces a depolarizing cation current in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Plasmalogens, phospholipase A2, and docosahexaenoic acid turnover in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ether Lipid Enigma: A Technical Guide to a Unique Class of Biomolecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ether lipids represent a distinct class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, in contrast to the more common ester linkage. This seemingly subtle structural difference imparts unique physicochemical properties and diverse biological functions, ranging from structural roles in cell membranes to potent signaling activities. This technical guide provides an in-depth exploration of the discovery, history, and core research methodologies associated with ether lipids, with a particular focus on plasmalogens and the potent signaling molecule, Platelet-Activating Factor (PAF). The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the burgeoning field of ether lipid biochemistry and pharmacology.

A Historical Journey: The Discovery of Ether Lipids

The story of ether lipid research is one of serendipitous discoveries and meticulous biochemical characterization that has spanned nearly a century. The timeline below highlights the key milestones that have shaped our understanding of these fascinating molecules.

Early Glimpses and the Dawn of Plasmalogen Research:

-

1924: The first inkling of a novel lipid class emerged when Feulgen and Voit, while using a staining method for nucleic acids, observed a substance in tissue cytoplasm that reacted with acid to produce aldehydes. They named this unknown precursor "plasmalogen"[1].

The Enigmatic Structure and the Rise of PAF:

-

1966: Barbaro and Zvaifler first described a substance released during antigen-induced histamine release from rabbit platelets, laying the groundwork for the discovery of Platelet-Activating Factor (PAF).

-

1972: The term "Platelet-Activating Factor" (PAF) was officially coined by Benveniste, Henson, and Cochrane.

-

1979: The chemical structure of PAF was finally elucidated by Demopoulos, Pinckard, and Hanahan, revealing it to be 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, a potent ether lipid. This discovery was a watershed moment, unveiling a powerful signaling molecule with pleiotropic effects.

The Biosynthetic Puzzle and Genetic Insights:

-

Subsequent decades saw intense research into the biosynthetic pathways of ether lipids, revealing the crucial role of peroxisomes in their initial synthesis steps. Key enzymes such as glyceronephosphate O-acyltransferase (GNPAT) and alkylglycerone phosphate synthase (AGPS) were identified as essential for the formation of the characteristic ether bond.

-

The discovery of genetic disorders, such as Rhizomelic Chondrodysplasia Punctata (RCDP), characterized by profound deficiencies in ether lipid biosynthesis, provided critical insights into their physiological importance in human health and development.

Quantitative Landscape of Ether Lipids

The distribution and abundance of ether lipids vary significantly across different tissues and cell types, reflecting their specialized functions. The following tables summarize key quantitative data in ether lipid research.

Table 1: Distribution of Ether Lipids in Various Mammalian Tissues

| Tissue | Total Ether Lipids (% of total phospholipids) | Predominant Ether Lipid Class | Key Functions |

| Brain | ~20%[1] | Ethanolamine Plasmalogens (PlsEtn) | Myelin sheath structure, neurotransmission, protection against oxidative stress |

| Heart | ~30-40% | Choline and Ethanolamine Plasmalogens (PlsCho, PlsEtn) | Sarcolemmal membrane integrity, ion channel function, antioxidant defense |

| Kidney | High levels reported[2] | Plasmalogens | Membrane structure and function |

| Skeletal Muscle | High levels reported[2] | Plasmalogens | Membrane integrity and function |

| Immune Cells | Variable, high in neutrophils and macrophages[2] | Alkyl- and Alkenyl-phospholipids | Precursors for PAF, membrane dynamics during phagocytosis |

| Liver | Low levels reported[2] | Primarily for synthesis and export | Central site for ether lipid biosynthesis |

Table 2: Kinetic Properties of Key Enzymes in Ether Lipid Biosynthesis

| Enzyme | Substrate(s) | Apparent Km | Apparent Vmax | Cellular Location |

| Glyceronephosphate O-acyltransferase (GNPAT) | Palmitoyl-CoA | ~20-50 µM | Not consistently reported | Peroxisome |

| Alkylglycerone phosphate synthase (AGPS) | Acyl-DHAP, Fatty Alcohols | ~10-30 µM (for Acyl-DHAP) | Not consistently reported | Peroxisome |

Note: Kinetic parameters can vary depending on the specific substrates, assay conditions, and source of the enzyme.

Table 3: Dose-Response of Platelet-Activating Factor (PAF) on Human Platelet Aggregation

| PAF Concentration | Platelet Aggregation Response |

| < 1 nM | Minimal to no aggregation |

| 1-10 nM | Threshold for aggregation |

| 10-100 nM | Dose-dependent increase in aggregation |

| > 100 nM | Maximal aggregation |

Key Experimental Protocols

Reproducible and accurate methodologies are the bedrock of scientific advancement. This section provides detailed protocols for two fundamental experiments in ether lipid research.

Quantification of Plasmalogens by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive and specific quantification of plasmalogen levels in biological samples.

I. Principle:

This protocol involves the acid-catalyzed hydrolysis of the vinyl-ether bond of plasmalogens to release fatty aldehydes. These aldehydes are then converted to stable derivatives, typically dimethylacetals (DMAs), which are subsequently quantified by GC-MS.

II. Materials:

-

Biological sample (e.g., tissue homogenate, cell lysate)

-

Internal standard (e.g., plasmalogen with a unique fatty aldehyde not present in the sample)

-

Chloroform/Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

Methanolic HCl (5%)

-

Hexane

-

Saturated NaCl solution

-

GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)

III. Procedure:

-

Lipid Extraction:

-

Homogenize the biological sample in a chloroform/methanol mixture.

-

Perform a Folch extraction by adding chloroform and 0.9% NaCl, vortexing, and centrifuging to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Acid Methanolysis and Derivatization:

-

Resuspend the dried lipid extract in methanolic HCl.

-

Incubate at 60°C for 15-30 minutes to hydrolyze the vinyl-ether bond and convert the resulting fatty aldehydes to DMAs.

-

Stop the reaction by adding water.

-

-

Extraction of DMAs:

-

Extract the DMAs with hexane.

-

Wash the hexane phase with a saturated NaCl solution to remove residual acid.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Evaporate the hexane under a stream of nitrogen.

-

-

GC-MS Analysis:

-

Reconstitute the dried DMA sample in a small volume of hexane.

-

Inject an aliquot into the GC-MS system.

-

Use a temperature program that effectively separates the different DMA species.

-

Acquire data in selected ion monitoring (SIM) mode for the characteristic ions of the DMAs and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known amounts of a plasmalogen standard.

-

Calculate the concentration of plasmalogens in the original sample based on the peak area ratios of the sample DMAs to the internal standard.

-

Platelet-Activating Factor (PAF) Receptor Competitive Binding Assay

This assay is used to determine the affinity of ligands for the PAF receptor.

I. Principle:

This is a radioligand binding assay where a constant amount of radiolabeled PAF (e.g., [³H]-PAF) competes with varying concentrations of an unlabeled test compound for binding to the PAF receptor on isolated platelet membranes. The amount of bound radioligand is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined.

II. Materials:

-

Platelet-rich plasma (PRP) or isolated platelets

-

Radiolabeled PAF (e.g., [³H]-PAF)

-

Unlabeled PAF (for determining non-specific binding)

-

Test compounds (unlabeled)

-

Binding buffer (e.g., Tris-HCl buffer containing MgCl₂, CaCl₂, and bovine serum albumin)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

III. Procedure:

-

Preparation of Platelet Membranes:

-

Isolate platelets from PRP by centrifugation.

-

Lyse the platelets by sonication or hypotonic shock in a buffer containing protease inhibitors.

-

Centrifuge the lysate at high speed to pellet the membranes.

-

Wash the membrane pellet with a binding buffer to remove cytosolic components.

-

Resuspend the membrane pellet in the binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

Set up a series of tubes containing:

-

A fixed amount of platelet membrane protein.

-

A fixed concentration of [³H]-PAF.

-

Increasing concentrations of the unlabeled test compound.

-

For total binding, add only [³H]-PAF and membranes.

-

For non-specific binding, add [³H]-PAF, membranes, and a high concentration of unlabeled PAF.

-

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. The membranes with bound radioligand will be retained on the filter.

-

Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification of Bound Radioactivity:

-

Place the filters in scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve.

-

The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Visualizing the Molecular Machinery: Signaling Pathways and Workflows

Diagrammatic representations are invaluable for understanding the complex interplay of molecules in biological systems. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows in ether lipid research.

Ether Lipid Biosynthesis Pathway

Caption: Overview of the ether lipid biosynthesis pathway, highlighting the key enzymatic steps in the peroxisome and endoplasmic reticulum.

Platelet-Activating Factor (PAF) Signaling Pathway

References

The Nexus of Ether Lipid Synthesis: A Technical Guide to Peroxisomal and Endoplasmic Reticulum Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the intricate and compartmentalized metabolic pathways of ether lipid biosynthesis, a critical process for cellular function with profound implications for human health and disease. Ether lipids, particularly plasmalogens, are essential components of cellular membranes, and their dysregulation is implicated in a range of pathologies from rare genetic disorders to neurodegenerative diseases and cancer. This document provides a comprehensive overview of the core enzymatic steps, their subcellular localization within peroxisomes and the endoplasmic reticulum (ER), and the regulatory mechanisms that govern this vital pathway. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge to investigate this complex area of lipid metabolism.

The Core Pathway: A Two-Organelle Symphony

Ether lipid biosynthesis is a prime example of metabolic cooperation between two distinct organelles: the peroxisome and the endoplasmic reticulum.[1][2] The initial, defining steps that create the characteristic ether linkage occur exclusively in the peroxisome, after which pathway intermediates are shuttled to the ER for the completion of mature ether lipid synthesis.[3][4][5]

The process begins with dihydroxyacetone phosphate (DHAP), a glycolytic intermediate.[6][7] The key enzymes orchestrating the peroxisomal reactions are Glyceronephosphate O-acyltransferase (GNPAT) and Alkylglycerone phosphate synthase (AGPS).[8][9][10] GNPAT first acylates DHAP to form acyl-DHAP.[11][12] Subsequently, AGPS, a peroxisomal integral membrane protein, exchanges the acyl group for a fatty alcohol, forming the first ether-linked intermediate, alkyl-DHAP.[6][8][9] The long-chain fatty alcohols required for this step are generated by Fatty Acyl-CoA Reductase 1 (FAR1).[5][8][10]

Following its synthesis in the peroxisome, alkyl-DHAP is reduced to 1-O-alkyl-sn-glycerol-3-phosphate (alkyl-G3P) and transported to the endoplasmic reticulum.[6][11] Within the ER, a series of enzymatic modifications, including acylation at the sn-2 position and the addition of a headgroup (e.g., choline or ethanolamine), lead to the formation of mature ether lipids such as plasmanylcholines and plasmanylethanolamines.[6] For the synthesis of plasmalogens, a final desaturation step at the sn-1 position, catalyzed by plasmanylethanolamine desaturase (PEDS1, also known as TMEM189), introduces the characteristic vinyl-ether bond.[4]

Signaling Pathway of Ether Lipid Biosynthesis

The following diagram illustrates the key enzymatic steps and the subcellular compartmentalization of ether lipid synthesis.

Caption: The compartmentalized biosynthesis of ether lipids, initiating in the peroxisome and concluding in the endoplasmic reticulum.

Quantitative Insights into Ether Lipid Metabolism

While comprehensive quantitative data on enzyme kinetics and metabolite concentrations in specific cell types and conditions remains an active area of research, existing studies provide valuable insights. The regulation of FAR1, a rate-limiting enzyme, is a key control point in plasmalogen biosynthesis.[3] Its stability on the peroxisomal membrane is modulated by cellular plasmalogen levels in a negative feedback loop.[3][4][13]

| Enzyme | Subcellular Localization | Function | Regulatory Notes | Associated Disorders |

| GNPAT | Peroxisome | Acylates DHAP to form acyl-DHAP.[8][9] | Essential for the first committed step.[14] | Rhizomelic Chondrodysplasia Punctata (RCDP) Type 2[9] |

| AGPS | Peroxisome | Exchanges the acyl group of acyl-DHAP with a fatty alcohol to form the ether bond.[8][9] | Interacts with GNPAT for increased efficiency.[9] | RCDP Type 3[9] |

| FAR1 | Peroxisome | Reduces fatty acyl-CoAs to produce long-chain fatty alcohols.[5][8] | Rate-limiting enzyme; its stability is regulated by plasmalogen levels.[3][13] | Plasmalogen deficiency[13] |

| PEDS1 (TMEM189) | Endoplasmic Reticulum | Catalyzes the formation of the vinyl-ether bond in plasmalogens.[4][8] | Final step in plasmalogen synthesis. | Plasmalogen deficiency[15] |

Experimental Protocols for Investigating Ether Lipid Metabolism

The study of ether lipid metabolism necessitates a combination of sophisticated biochemical and analytical techniques. Here, we outline the core methodologies.

Subcellular Fractionation for Organelle-Specific Analysis

To dissect the roles of peroxisomes and the ER, their isolation is a critical first step. Differential centrifugation is a widely used method.[16][17][18]

Protocol: Subcellular Fractionation by Differential Centrifugation

-

Homogenization: Tissues or cultured cells are homogenized in an ice-cold isotonic buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4) to disrupt the plasma membrane while keeping organelles intact.[19]

-

Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and intact cells.

-

Mid-Speed Centrifugation: The resulting supernatant is then subjected to a higher speed centrifugation (e.g., 10,000-20,000 x g for 20 minutes) to pellet mitochondria and peroxisomes.

-

High-Speed Centrifugation (Ultracentrifugation): The supernatant from the previous step is centrifuged at a very high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction, which is enriched in endoplasmic reticulum.

-

Density Gradient Centrifugation: For higher purity, the peroxisomal/mitochondrial pellet can be further fractionated using a density gradient (e.g., sucrose or Percoll gradient).

Caption: A typical workflow for isolating subcellular organelles using differential and density gradient centrifugation.

Lipidomics Analysis by Mass Spectrometry

Mass spectrometry (MS), particularly coupled with liquid chromatography (LC-MS/MS), is the gold standard for the identification and quantification of ether lipids.[20][21][22][23]

Protocol: General Lipidomics Workflow

-

Lipid Extraction: Lipids are extracted from samples (cells, tissues, or subcellular fractions) using organic solvents, such as a chloroform/methanol or methyl-tert-butyl ether (MTBE) system, to separate lipids from other biomolecules.[24][25]

-

Chromatographic Separation: The lipid extract is injected into a liquid chromatography system (e.g., reversed-phase or hydrophilic interaction liquid chromatography) to separate different lipid classes and species based on their physicochemical properties.[26]

-

Mass Spectrometric Analysis: The separated lipids are ionized (e.g., by electrospray ionization - ESI) and introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the lipid ions.

-

Tandem Mass Spectrometry (MS/MS): For structural elucidation, specific lipid ions are fragmented, and the m/z of the fragments are measured. The fragmentation pattern provides information about the headgroup, fatty acyl chains, and the nature of the linkage at the sn-1 position (ester vs. ether).[22][27]

-

Data Analysis: The acquired data is processed using specialized software to identify and quantify individual lipid species by comparing their m/z and fragmentation patterns to lipid databases.

Caption: A streamlined workflow for the analysis of ether lipids using liquid chromatography-tandem mass spectrometry.

Genetic Manipulation to Probe Pathway Function

The use of gene knockout or knockdown (e.g., CRISPR/Cas9 or siRNA) of key enzymes in the ether lipid biosynthetic pathway has been instrumental in elucidating their specific roles and the physiological consequences of their deficiency.[5][12][14][28] Studies on knockout mouse models for enzymes like GNPAT have provided valuable insights into the systemic effects of impaired ether lipid synthesis.[14][29]

Implications for Drug Development

The critical role of ether lipids in cellular health and disease presents numerous opportunities for therapeutic intervention.

-

Cancer: Altered ether lipid metabolism has been observed in various cancers, and synthetic ether lipid analogs have shown cytotoxic properties, suggesting that targeting this pathway could be a viable anti-cancer strategy.[6][30]

-

Neurodegenerative Diseases: Plasmalogen deficiency is a hallmark of several neurodegenerative disorders, including Alzheimer's disease.[11] Supplementation with plasmalogen precursors is being explored as a potential therapeutic approach.[11]

-

Metabolic Disorders: Emerging evidence links ether lipid levels to obesity and insulin resistance, highlighting the potential for targeting this pathway in metabolic diseases.[29]

Conclusion

The biosynthesis of ether lipids is a highly regulated and compartmentalized process that underscores the intricate metabolic interplay between peroxisomes and the endoplasmic reticulum. A thorough understanding of this pathway, facilitated by the advanced experimental approaches outlined in this guide, is paramount for researchers and drug developers aiming to unravel the complexities of lipid metabolism and leverage this knowledge for the development of novel therapeutics. The continued exploration of the quantitative and regulatory aspects of ether lipid synthesis will undoubtedly reveal new insights into its role in maintaining cellular homeostasis and its contribution to a wide array of human diseases.

References

- 1. Peroxisomes as Cellular Adaptors to Metabolic and Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peroxisomes: a Nexus for Lipid Metabolism and Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasmalogen homeostasis - regulation of plasmalogen biosynthesis and its physiological consequence in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Plasticity of ether lipids promotes ferroptosis susceptibility and evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of plasmalogen biosynthesis in mammalian cells and tissues. — MED-LIFE DISCOVERIES [med-life.ca]

- 9. Plasmalogen - Wikipedia [en.wikipedia.org]

- 10. The origin of long-chain fatty acids required for de novo ether lipid/plasmalogen synthesis. — MED-LIFE DISCOVERIES [med-life.ca]

- 11. Advances in the Biosynthetic Pathways and Application Potential of Plasmalogens in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ether phospholipids govern ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Posttranslational Regulation of Fatty Acyl-CoA Reductase 1, Far1, Controls Ether Glycerophospholipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A set of gene knockouts as a resource for global lipidomic changes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Subcellular fractionation studies on the organization of fatty acid oxidation by liver peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

- 18. researchgate.net [researchgate.net]

- 19. Subcellular organelle lipidomics in TLR-4-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. lipotype.com [lipotype.com]

- 22. Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Petroleum Ether For Lipidomics Prep: Neutral Lipid Recovery, Oxidation And Storage [eureka.patsnap.com]

- 25. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Analysis and quantification of ether lipids by chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. biorxiv.org [biorxiv.org]

- 29. Frontiers | Ether Lipids in Obesity: From Cells to Population Studies [frontiersin.org]

- 30. Ether lipid - Wikipedia [en.wikipedia.org]

The Enigmatic Presence of Hexadecenyl-2-hydroxy-sn-glycero-3-PC in Mammalian Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecenyl-2-hydroxy-sn-glycero-3-PC, a member of the lysoplasmalogen family of ether lipids, is an endogenous molecule that plays a crucial, yet not fully elucidated, role in cellular function and signaling. Also known by synonyms such as 1-O-(1Z-hexadecenyl)-sn-glycero-3-phosphocholine, C16(Plasm) LPC, and lysophosphatidylcholine P-16:0, this lipid is characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone. This structural feature confers unique chemical properties and biological activities compared to its diacyl counterparts. This technical guide provides an in-depth overview of the natural occurrence of this compound in mammalian tissues, detailed experimental protocols for its analysis, and insights into its involvement in cellular signaling pathways.

Data Presentation: Quantitative Occurrence in Tissues

The precise absolute quantification of this compound across a wide range of mammalian tissues is not extensively documented in publicly available literature. However, studies on the broader class of lysophospholipids and plasmalogens provide valuable insights into its likely distribution and relative abundance. Plasmalogens are particularly enriched in the brain, heart, and immune cells.[1] The following table summarizes the available quantitative data for related lysophospholipid species, which can serve as a proxy for estimating the potential distribution of this compound. It is important to note that the concentration of individual lipid species can vary significantly based on the physiological or pathological state of the tissue.

| Tissue/Fluid | Lipid Class | Species | Concentration/Abundance | Species | Reference |

| Human Plasma | Lysophosphatidylcholines (total) | - | 100–300 µM | Human | [2] |

| Human Plasma | Lysophosphatidylcholine | LPC 16:0 | ~50-100 µM (estimated from graphs) | Human | [3] |

| Rat Brain | Lysophosphatidylcholine | LPC 16:0 | Increased post-ischemic stroke | Rat | [4] |

| Rat Plasma | Lysophosphatidylcholine | LPC 16:0 | Decreased post-ischemic stroke | Rat | [4] |

| Mouse Liver | Lysophosphatidylcholines (total) | - | Semiquantitative data available | Mouse | [5] |

| Mouse Plasma | Lysophosphatidylcholines (total) | - | Semiquantitative data available | Mouse | [5] |

Experimental Protocols

The accurate analysis of this compound requires robust and validated experimental procedures for lipid extraction and quantification. The following protocols are based on established methods for the analysis of lysoplasmalogens from biological samples.

Lipid Extraction from Tissues (Folch Method)

This protocol is a widely accepted method for the total lipid extraction from tissues.

Materials:

-

Tissue sample (frozen or fresh)

-

Chloroform

-

Methanol

-

0.9% NaCl solution (or 0.74% KCl)

-

Homogenizer

-

Centrifuge

-

Glass centrifuge tubes

-

Nitrogen gas stream

Procedure:

-

Weigh the frozen tissue sample (typically 50-100 mg).

-

Add the tissue to a glass homogenizer tube.

-

Add a 20-fold volume of chloroform:methanol (2:1, v/v) to the tissue.

-

Homogenize the tissue thoroughly until a uniform suspension is achieved.

-

Transfer the homogenate to a glass centrifuge tube.

-

Agitate the mixture for 15-20 minutes at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution to the extract to induce phase separation.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Resuspend the dried lipid extract in a suitable solvent (e.g., methanol or chloroform:methanol 1:1) for subsequent analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of lipid species.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Reversed-phase C18 column.

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Mobile Phases:

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

Procedure:

-

Sample Preparation: Resuspend the dried lipid extract in a known volume of the initial mobile phase composition. Include an appropriate internal standard (e.g., a deuterated or odd-chain lysoplasmalogen) for accurate quantification.

-

Chromatographic Separation:

-

Inject the sample onto the C18 column.

-

Use a gradient elution to separate the lipid species. A typical gradient might start at 40% B, increasing to 100% B over 15-20 minutes, holding for 5 minutes, and then re-equilibrating to the initial conditions.

-

-

Mass Spectrometric Detection:

-

Operate the ESI source in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound ([M+H]⁺) is m/z 480.3. A characteristic product ion is the phosphocholine headgroup at m/z 184.1.

-

MRM Transition: m/z 480.3 → 184.1

-

-

Quantification:

-

Generate a calibration curve using a synthetic standard of this compound of known concentrations.

-

Calculate the concentration of the analyte in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

Signaling Pathways and Biological Roles

This compound and other lysoplasmalogens are not merely metabolic intermediates but are increasingly recognized as bioactive signaling molecules. Their involvement spans various cellular processes, from membrane dynamics to inflammatory responses.

Involvement in the Liver X Receptor (LXR) Signaling Pathway

Recent studies have implicated lysoplasmalogens in the broader context of lipid homeostasis regulated by Liver X Receptors (LXRs). LXRs are nuclear receptors that play a pivotal role in cholesterol and fatty acid metabolism.[1] Activation of LXR can influence the remodeling of membrane phospholipids, which includes the metabolism of plasmalogens and their lyso-forms.[1]

Caption: LXR signaling influences membrane composition by regulating enzymes like LPCAT3, which is involved in the reacylation of lysophospholipids, including lysoplasmalogens.

Interaction with Diacylglycerol Kinase (DGK) Signaling

Ether lipids, including analogs of this compound, have been shown to modulate the activity of key signaling enzymes. For instance, a related compound, 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine, inhibits diacylglycerol kinase (DGK).[6][7] DGK is a critical enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby regulating the levels of these two important second messengers. Inhibition of DGK by lysoplasmalogen-like molecules can lead to an accumulation of DAG, which in turn can activate downstream signaling pathways, such as those mediated by Protein Kinase C (PKC).

Caption: Analogs of this compound can inhibit DGK, leading to DAG accumulation and activation of downstream signaling cascades like the PKC pathway.

Conclusion

This compound is a fascinating molecule at the intersection of lipid metabolism and cellular signaling. While a comprehensive quantitative profile across all tissues remains to be fully established, the available data and the understanding of the broader class of lysoplasmalogens underscore its importance, particularly in tissues with high metabolic and signaling activity. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the distribution and function of this and other related ether lipids. Future studies focusing on the precise quantification of this compound in various physiological and pathological states will be crucial for unraveling its full therapeutic and diagnostic potential.

References

- 1. Sterol-regulated transmembrane protein TMEM86a couples LXR signaling to regulation of lysoplasmalogens in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perspective: The Potential Role of Circulating Lysophosphatidylcholine in Neuroprotection against Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring Lysophosphatidylcholine as a Biomarker in Ischemic Stroke: The Plasma–Brain Disjunction [mdpi.com]

- 5. scienceopen.com [scienceopen.com]

- 6. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Hexadecenyl-2-hydroxy-sn-glycero-3-PC: A Deep Dive into its Role in Neurological Health and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecenyl-2-hydroxy-sn-glycero-3-phosphocholine, a lysoplasmalogen, is a member of the ether phospholipid family characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone. Ether phospholipids, particularly plasmalogens, are abundant in the central nervous system and are integral to the structure and function of neuronal membranes. Emerging research has highlighted the critical role of these lipids in neurological health and their dysregulation in a spectrum of neurological disorders, including Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions. This technical guide provides a comprehensive overview of the current understanding of Hexadecenyl-2-hydroxy-sn-glycero-3-PC and related ether lipids in the context of neurological health and disease, with a focus on quantitative data, experimental methodologies, and cellular signaling pathways.

Quantitative Data on Ether Phospholipids in Neurological Disorders

The quantification of specific lipid species is crucial for understanding their physiological and pathological roles. While specific quantitative data for this compound is limited, the following tables summarize the changes observed in broader categories of ether phospholipids and related lipids in various neurological conditions. This data is primarily derived from studies utilizing advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Alterations in Plasma/Serum Ether-Linked Phospholipid Levels in Alzheimer's Disease

| Lipid Species/Class | Change in Alzheimer's Disease | Fold Change/Percentage Change | Reference |

| Total Lysophosphatidylcholines (LPCs) | Increased in clinical AD | ~211% increase in AD group vs. 32% in aging controls | [1] |

| Choline Plasmalogens (PlsCho) | Increased in normal aging and more pronounced in AD | - | [1] |

| Ethanolamine Plasmalogens (PlsEtn) | Decreased | - | [2] |

| PC(O-36:1) | Positively associated with total tau levels in CSF | - | [3] |

| PE(P-36:4) | Higher levels associated with reduced risk of MCI to AD progression | - | [3] |

Table 2: Changes in Brain Tissue Ether Phospholipid Levels in Neurological Disorders

| Lipid Species/Class | Neurological Condition | Brain Region | Change | Reference |

| Total Plasmalogens | Traumatic Brain Injury (TBI) | Mouse Cortex | Decreased | [4] |

| Ethanolamine Plasmalogens (PlsEtn) | Alzheimer's Disease | Gray and White Matter | Decreased | [5] |

| Choline Plasmalogens (PlsCho) | Alzheimer's Disease | - | Decreased | [2] |

| PC(O-16:0/2:0) | Alzheimer's Disease | - | Elevated | [6][7] |

| PE(P-16:0/0:0) | Alzheimer's Disease | - | Associated with tau pathology | [8] |

Signaling Pathways and Molecular Interactions

This compound and other lysophospholipids are not merely structural components; they are also signaling molecules that can influence a variety of cellular processes critical for neuronal function.

Ether Lipid Metabolism and Precursor Generation

The biosynthesis of ether phospholipids, including plasmalogens, is a complex process that begins in peroxisomes and is completed in the endoplasmic reticulum. This compound is a product of the degradation of choline plasmalogens by phospholipase A2.

Caption: Simplified biosynthesis pathway of choline plasmalogens and the generation of this compound.

Lysophosphatidylcholine Signaling in Neurons

Lysophosphatidylcholines (LPCs), including plasmalogen-derived species, can act as extracellular signaling molecules by binding to G protein-coupled receptors (GPCRs) on the surface of neurons and glial cells. This interaction can trigger downstream signaling cascades that influence neuroinflammation, myelination, and cell survival.

Caption: Potential signaling pathways initiated by this compound via GPCR activation.

Experimental Protocols

Accurate and reproducible methods for the extraction and quantification of lysoplasmalogens are essential for advancing research in this field. The following protocols are synthesized from established methods in the literature.

Protocol 1: Lipid Extraction from Brain Tissue (Modified Folch Method)

This protocol is designed for the extraction of total lipids, including lysophospholipids, from brain tissue.

Materials:

-

Brain tissue sample

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution

-

Glass homogenizer

-

Centrifuge tubes (glass, Teflon-lined caps)

-

Centrifuge

-

Nitrogen gas evaporator

-

Vortex mixer

Procedure:

-

Tissue Homogenization:

-

Weigh the frozen brain tissue (~100 mg).

-

Add the tissue to a glass homogenizer with 20 volumes of ice-cold chloroform:methanol (2:1, v/v). For 100 mg of tissue, use 2 mL of the solvent mixture.

-

Homogenize thoroughly on ice until a uniform suspension is achieved.

-

-

Phase Separation:

-

Transfer the homogenate to a glass centrifuge tube.

-

Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of homogenate).

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

-

Lipid Collection:

-

Carefully collect the lower organic phase (chloroform layer containing lipids) using a glass Pasteur pipette, avoiding the protein interface.

-

Transfer the organic phase to a new clean glass tube.

-

-

Drying and Storage:

-

Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

-

Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., chloroform:methanol 2:1) for storage at -80°C until analysis.

-

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the relative or absolute quantification of lysoplasmalogens using a liquid chromatography-tandem mass spectrometry system.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., QTRAP or Triple Quadrupole).

-

Reversed-phase C18 column suitable for lipid analysis.

-

Mobile phases: e.g., A: Water with 0.1% formic acid and 10 mM ammonium formate; B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

Internal standard (e.g., a non-naturally occurring lysoplasmalogen or a deuterated analog).

-

This compound standard (for absolute quantification).

Procedure:

-

Sample Preparation:

-

Thaw the lipid extract on ice.

-

Spike the sample with the internal standard at a known concentration.

-

Prepare a calibration curve using the this compound standard.

-

-

LC Separation:

-

Inject the sample onto the C18 column.

-

Use a gradient elution to separate the lipid species. A typical gradient might start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic lipids.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for this compound (C24H50NO6P) is m/z 480.3. A characteristic product ion is the phosphocholine headgroup at m/z 184.1.

-

Monitor the specific precursor-to-product ion transition for both the analyte and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

Caption: A typical workflow for the quantification of this compound using LC-MS/MS.

Conclusion and Future Directions

This compound, as a representative of the lysoplasmalogen class, is emerging as a significant player in the complex lipid landscape of the brain. Its involvement in membrane structure, cellular signaling, and the pathophysiology of neurological diseases underscores the need for further research. While current analytical techniques provide the means to quantify this and other ether lipids, a major challenge remains in obtaining specific quantitative data for individual lysoplasmalogen species in various disease states and in response to therapeutic interventions. Future research should focus on:

-

Developing highly specific and sensitive analytical methods for the absolute quantification of this compound in different brain regions and biofluids.

-

Elucidating the specific protein interactions and signaling cascades initiated by this molecule to better understand its downstream effects on neuronal and glial function.

-

Investigating the therapeutic potential of modulating the levels of this compound and other ether lipids in the context of neurodegenerative and neurodevelopmental disorders.

A deeper understanding of the role of this and other ether lipids will undoubtedly open new avenues for the development of novel diagnostic biomarkers and therapeutic strategies for a range of debilitating neurological conditions.

References

- 1. Quantitative Analyses and Validation of Phospholipids and Sphingolipids in Ischemic Rat Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Using neurolipidomics to identify phospholipid mediators of synaptic (dys)function in Alzheimer's Disease [frontiersin.org]

- 8. clinmedjournals.org [clinmedjournals.org]

Methodological & Application

Application Notes and Protocols for the Mass Spectrometry Analysis of Hexadecenyl-2-hydroxy-sn-glycero-3-PC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecenyl-2-hydroxy-sn-glycero-3-PC, also known as C16(Plasm) LPC or PC(O-16:0/0:0), is a lysoplasmalogen, a specific type of lysophosphatidylcholine with a vinyl-ether bond at the sn-1 position. This lipid class is gaining increasing interest in biomedical research due to its involvement in various physiological and pathological processes. Notably, emerging evidence suggests a role for these molecules in neurodegenerative diseases, such as Parkinson's disease, by modulating the aggregation of proteins like α-synuclein.[1] Accurate and robust analytical methods are therefore crucial for elucidating the biological functions and potential therapeutic applications of this compound.

These application notes provide detailed protocols for the extraction, separation, and mass spectrometric analysis of this compound from biological matrices.

Quantitative Data Summary

While precise concentrations of this compound can vary significantly depending on the biological sample and its physiological or pathological state, the following table summarizes its reported presence and relative abundance in different human and animal tissues.

| Biological Matrix | Reported Presence/Relative Abundance | Key Findings |

| Human Plasma/Serum | Present; quantitative levels are influenced by disease state. | Altered levels of lysophosphatidylcholines, including plasmalogen species, are associated with inflammatory conditions and neurodegenerative diseases like Alzheimer's.[2][3] |

| Human Brain | Present; significant component of brain lipids. | Choline plasmalogen concentrations, including C16 species, are reportedly decreased in the prefrontal cortex of individuals with Alzheimer's disease.[1][4] |

| Animal Brain Tissue (e.g., mouse, porcine) | Present; quantifiable levels. | Studies on ischemic brain injury in mice show dynamic changes in the levels of LPC(16:0), indicating its involvement in the pathological process.[5] Porcine brain is a rich source of plasmalogens.[6][7] |

| Cancer Cell Lines and Tissues | Detected and quantified. | Lipidomic profiling of cancer tissues has identified PC(O-16:0/0:0) as a lipid species with altered abundance, suggesting a potential role in cancer biology.[8] |

Experimental Protocols

Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol is suitable for the extraction of total lipids, including this compound, from plasma, serum, and tissue homogenates.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal Standard (e.g., a non-endogenous lysophosphatidylcholine with a C17:0 acyl chain)

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

Centrifuge

Procedure:

-

To 100 µL of sample (plasma, serum, or tissue homogenate) in a glass centrifuge tube, add the internal standard.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex for another 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile:isopropanol).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines the conditions for the separation and detection of this compound using a reversed-phase C18 column coupled to a triple quadrupole or high-resolution mass spectrometer.

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate

-

Mobile Phase B: Acetonitrile:Isopropanol (10:90) with 10 mM ammonium formate

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient:

-

0-2 min: 30% B

-

2-12 min: Gradient to 100% B

-

12-15 min: Hold at 100% B

-

15.1-18 min: Return to 30% B and equilibrate

-

MS Conditions:

-

Ionization Mode: Positive and Negative Electrospray Ionization (ESI)

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Gas Flow Rates: Optimized for the specific instrument.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) or Precursor Ion Scanning

MRM Transitions for this compound (C24H50NO6P, MW: 479.63):

| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Description |

| Positive | 480.34 [M+H]⁺ | 184.07 | Phosphocholine headgroup |

| Positive | 480.34 [M+H]⁺ | 104.11 | Choline fragment |

| Negative | 478.32 [M-H]⁻ | 253.22 | C16:0 alkenyl chain fragment (as carboxylate anion) |

| Negative | 524.33 [M+HCOO]⁻ | 478.32 | Loss of formic acid |

Visualizations

Experimental Workflow

Caption: A generalized workflow for the analysis of this compound.

Proposed Fragmentation Pattern of this compound

Caption: Key fragment ions of this compound in MS/MS.

Signaling Pathway: Modulation of α-Synuclein Aggregation

Caption: Proposed role of this compound in α-synuclein aggregation.

References

- 1. Length and saturation of choline plasmalogens alter the aggregation rate of α-synuclein but not the toxicity of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alterations in the Plasma Levels of Specific Choline Phospholipids in Alzheimer’s Disease Mimic Accelerated Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perspective: The Potential Role of Circulating Lysophosphatidylcholine in Neuroprotection against Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An imbalanced ratio between PC(16:0/16:0) and LPC(16:0) revealed by lipidomics supports the role of the Lands cycle in ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Biochemical Assay Reagents | 97802-53-4 | Invivochem [invivochem.com]

- 7. Changes in human plasma levels of the brain specific oxysterol 24S-hydroxycholesterol during progression of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

Application Note: Advanced HPLC and SFC Methodologies for the Separation of Lysoplasmalogen Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysoplasmalogens are a unique class of lysophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone. These molecules are not only structural components of cell membranes but also precursors to signaling molecules and have been implicated in various physiological and pathological processes, including neurotransmission, immune response, and cancer. The subtle structural differences between lysoplasmalogen isomers, such as the position of the fatty acid chain (sn-1 vs. sn-2) and the nature of the linkage at the sn-1 position (plasmenyl vs. plasmanyl), can lead to distinct biological activities. Therefore, the accurate separation and quantification of these isomers are crucial for understanding their specific roles in cellular signaling and for the development of targeted therapeutics.

This application note provides detailed protocols and comparative data for the separation of lysoplasmalogen isomers using state-of-the-art High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) techniques coupled with mass spectrometry (MS).

Chromatographic Strategies for Isomer Separation

The separation of lysoplasmalogen isomers is challenging due to their similar physicochemical properties. The primary isomers of interest are:

-